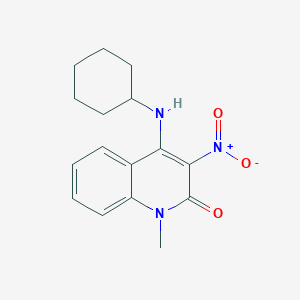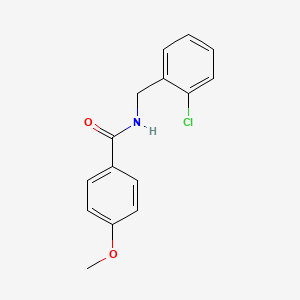![molecular formula C21H25ClN4O2S B4961883 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CEP-1347 and has been studied extensively for its ability to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway.
Mécanisme D'action
CEP-1347 is a potent inhibitor of the 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide pathway, which plays a key role in cell death and inflammation. By inhibiting the 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide pathway, CEP-1347 can protect neurons from degeneration and reduce inflammation in various diseases. In addition, CEP-1347 has been shown to activate the Akt pathway, which promotes cell survival and growth.
Biochemical and Physiological Effects
CEP-1347 has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. In animal models, CEP-1347 has been shown to improve motor function, cognitive function, and reduce disease progression in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEP-1347 is its potency and specificity as a 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide inhibitor. This makes it a valuable tool for studying the role of the 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide pathway in various diseases. However, one of the limitations of CEP-1347 is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CEP-1347. One direction is to further investigate its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to develop more potent and selective 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide inhibitors based on the structure of CEP-1347. Finally, further research is needed to optimize the synthesis method of CEP-1347 to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis method of CEP-1347 involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide with 2-phenethyl-4-(2-cyanoethyl)-1-piperazine in the presence of a base. The resulting compound is then treated with phosphoryl chloride to form CEP-1347. This synthesis method has been optimized to produce high yields of pure CEP-1347, making it suitable for large-scale production.
Applications De Recherche Scientifique
CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In Parkinson's disease, CEP-1347 has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, CEP-1347 has been shown to reduce amyloid-beta-induced neuronal death and improve cognitive function in animal models. In multiple sclerosis, CEP-1347 has been shown to reduce inflammation and demyelination in animal models.
Propriétés
IUPAC Name |
4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2S/c22-19-7-9-20(10-8-19)29(27,28)24-17-21(18-5-2-1-3-6-18)26-15-13-25(14-16-26)12-4-11-23/h1-3,5-10,21,24H,4,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDVDIWXMYFFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)

![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)

![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)
![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)